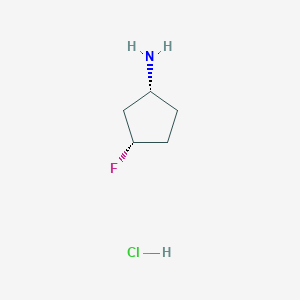

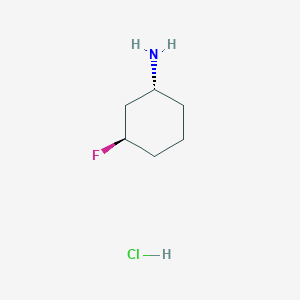

trans-3-Fluorocyclohexanamine HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Trans-3-Fluorocyclohexanamine HCl derivatives can be synthesized and evaluated for biological applications. For instance, bromophenol derivatives with a cyclopropyl moiety, synthesized through reactions involving cyclopropane, have shown to be effective inhibitors of enzymes like cytosolic carbonic anhydrase I and II and acetylcholinesterase, which are crucial in the treatment of diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).

Chiral Resolution and Synthesis

The chiral resolution and synthesis of trans-1-benzylcyclohexan-1,2-diamine hydrochlorides, closely related to trans-3-Fluorocyclohexanamine HCl, have been studied, demonstrating methods to obtain pure enantiomers of such compounds. These methods involve diastereoselective alpha-iminoamine rearrangement and are crucial for the development of pharmaceuticals and research chemicals (Bisel et al., 2001).

Photoaffinity Reagent Synthesis

Compounds similar to Trans-3-Fluorocyclohexanamine HCl have been used to synthesize photoaffinity reagents, important in biochemical studies for investigating molecular interactions. For instance, p-Azidotetrafluoroaniline was synthesized and used for studying interactions with specific targets, providing insights into molecular dynamics and interactions (Chehade & Spielmann, 2000).

Photodissociation Studies

The photodissociation and photoinduced processes of compounds like 3-hydroxychromone in solutions have been studied, which can have implications for understanding the behavior of Trans-3-Fluorocyclohexanamine HCl under similar conditions. These studies contribute to the development of fluorescence sensors and the understanding of solute-solvent interactions (Chevalier et al., 2013).

Stereospecific Syntheses

Stereospecific synthesis methods are crucial for producing pharmaceuticals and research chemicals with desired properties. Studies have been conducted on the stereospecific syntheses of compounds like cis- and trans-3-fluoro-1-phenylcyclobutyl amine, providing methodologies that could be applicable to the synthesis of Trans-3-Fluorocyclohexanamine HCl and its derivatives (Shao & Ye, 2008).

In vitro Cytotoxicity and Anticancer Studies

Transplatinum complexes with specific ligands have shown significant potential in in vitro cytotoxicity against cancer cells. These studies highlight the importance of structural configuration and ligand selection in developing effective anticancer agents, which can also be relevant for the derivatives of Trans-3-Fluorocyclohexanamine HCl (Najajreh et al., 2006).

Safety and Hazards

Trans-3-Fluorocyclohexanamine HCl is associated with several hazard statements including H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Trans-3-Fluorocyclohexanamine HCl primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH is a catabolic enzyme that regulates lipid transmitters in the endocannabinoid system . It is mainly present in the pancreas, brain, kidney, and skeletal muscle in humans .

Mode of Action

The compound interacts with FAAH, inhibiting its function . FAAH is responsible for the hydrolysis of fatty acid amides to free fatty acids and ethanolamine . By inhibiting FAAH, Trans-3-Fluorocyclohexanamine HCl can potentially affect the levels of these bioactive fatty acid amides.

Biochemical Pathways

The inhibition of FAAH affects the endocannabinoid system, which includes bioactive fatty acid amides such as N-acylethanolamines, anandamide (AEA), and 2-arachidonoyl glycerol (2-AG) . These compounds play crucial roles in various physiological processes, including sleep, appetite, pain sensation, and mood .

Result of Action

The inhibition of FAAH by Trans-3-Fluorocyclohexanamine HCl can lead to increased levels of bioactive fatty acid amides . This could potentially result in enhanced endocannabinoid signaling, affecting various physiological processes .

Propriétés

IUPAC Name |

(1R,3R)-3-fluorocyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCMJPLQBZUZRS-KGZKBUQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Fluorocyclohexanamine hcl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-t-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)

![tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6314517.png)

![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B6314518.png)

![2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid](/img/structure/B6314558.png)